molecular formula C9H17NO B6234277 2-cyclobutyl-1,4-oxazepane CAS No. 2355955-33-6

2-cyclobutyl-1,4-oxazepane

Cat. No.: B6234277
CAS No.: 2355955-33-6
M. Wt: 155.2
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Description

2-Cyclobutyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring structure that includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-1,4-oxazepane typically involves cyclization reactions. One common method is the cyclocondensation of 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (around 100°C) . Another approach involves the [2+5] cycloaddition reaction of imines with succinic anhydride under inert nitrogen gas and reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxazepane oxides.

    Reduction: Formation of reduced oxazepane derivatives.

    Substitution: Formation of N-alkylated oxazepane derivatives.

Scientific Research Applications

2-Cyclobutyl-1,4-oxazepane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, similar oxazepane derivatives have been shown to inhibit enzymes like dipeptidyl-peptidase I, which plays a role in inflammatory processes .

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutyl-1,4-oxazepane is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored biological activities and improved pharmacokinetic profiles.

Properties

CAS No.

2355955-33-6

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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